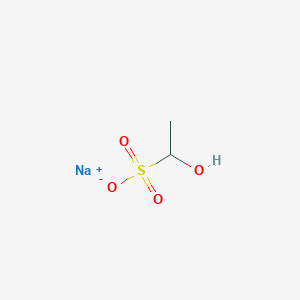
sodium;1-hydroxyethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sarcosine methyl ester hydrochloride . It is a derivative of sarcosine, which is a natural amino acid derivative found in muscles and other body tissues. Sarcosine methyl ester hydrochloride is commonly used in various chemical and biological research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sarcosine methyl ester hydrochloride can be synthesized through the esterification of sarcosine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: Sarcosine is reacted with methanol in the presence of hydrochloric acid to form sarcosine methyl ester.
Purification: The resulting ester is purified through recrystallization or distillation to obtain sarcosine methyl ester hydrochloride in its pure form.
Industrial Production Methods
In industrial settings, the production of sarcosine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of sarcosine and methanol are reacted in the presence of hydrochloric acid.
Continuous Purification: The ester is continuously purified using industrial-scale recrystallization or distillation techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Sarcosine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form sarcosine and methanol.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions.
Substitution: Requires nucleophilic reagents such as amines or thiols.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces sarcosine and methanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Forms the corresponding alcohol.
Aplicaciones Científicas De Investigación
Sarcosine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of sarcosine methyl ester hydrochloride involves its interaction with various molecular targets and pathways:
Metabolism: It is metabolized to sarcosine, which plays a role in the synthesis and degradation of glycine.
Enzyme Interaction: Sarcosine can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Cellular Effects: It influences cellular processes such as protein synthesis and energy production.
Comparación Con Compuestos Similares
Sarcosine methyl ester hydrochloride can be compared with other similar compounds such as:
Glycine methyl ester hydrochloride: Similar in structure but derived from glycine instead of sarcosine.
Alanine methyl ester hydrochloride: Another amino acid ester with different properties and applications.
Proline methyl ester hydrochloride: A cyclic amino acid ester with unique structural features.
Uniqueness
Sarcosine methyl ester hydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its ability to undergo diverse chemical reactions and its role in amino acid metabolism distinguish it from other similar compounds.
Propiedades
IUPAC Name |
sodium;1-hydroxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDZQGXAHZVGPL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














